RANKL-Induced Osteoclastogenesis Inhibition
1-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}azepane (Compound 133) demonstrates inhibition of human RANKL-induced osteoclast formation in a mouse bone marrow cell model with an IC50 of 2.50E+3 nM (2.5 µM) [1]. This value is a key differentiator from other azepane-containing compounds tested in the same assay system, such as the cathepsin K inhibitor Relacatib (IC50 = 45 nM in human osteoclasts) , which operates via a distinct mechanism. The specific activity of Compound 133 in this primary osteoclastogenesis assay provides a quantitative benchmark for its selection in bone resorption studies, distinguishing it from both more potent (but mechanistically divergent) inhibitors and from completely inactive structural analogs.
| Evidence Dimension | Inhibition of osteoclast formation (IC50) |
|---|---|
| Target Compound Data | 2.5 µM (2,500 nM) |
| Comparator Or Baseline | Relacatib: 45 nM (in human osteoclasts); Dihydro-β-agarofuran sesquiterpenoids: 0.58–6.1 µM |
| Quantified Difference | Compound 133 is approximately 55.6-fold less potent than Relacatib but falls within the same micromolar range as other natural product inhibitors. |
| Conditions | Inhibition of human RANKL-induced osteoclastogenesis in RANKL-cultured mouse bone marrow cells, assessed by TRAP activity. |
Why This Matters
This IC50 value provides a precise, assay-defined potency benchmark for researchers to accurately dose the compound in osteoclastogenesis experiments and to benchmark its activity against both established and emerging inhibitors in bone metabolism research.
- [1] BindingDB. (2022). BDBM50547332 CHEMBL4756975: Inhibition of human RANKL-induced osteoclastogenesis. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50547332 View Source
